BCECF-acetoxymethyl

Vue d'ensemble

Description

BCECF-acetoxymethyl, also known as 2’,7’-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester, is a fluorescent dye widely used as a pH indicator in biological research. It is cell-permeant and non-fluorescent until it is hydrolyzed by intracellular esterases to yield the fluorescent BCECF, which is retained within the cell. This compound is particularly useful for measuring intracellular pH changes due to its pKa value of approximately 6.98, making it suitable for detecting pH variations around the physiological range .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of BCECF-acetoxymethyl involves the esterification of BCECF with acetoxymethyl groups. The process typically starts with the preparation of BCECF, which is synthesized by reacting fluorescein with ethyl bromoacetate to introduce carboxyethyl groups. The resulting BCECF is then esterified with acetoxymethyl chloride in the presence of a base such as triethylamine to form this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often purified using chromatographic techniques and stored under desiccated conditions to maintain stability .

Analyse Des Réactions Chimiques

Types of Reactions

BCECF-acetoxymethyl primarily undergoes hydrolysis reactions. Upon entering the cell, intracellular esterases hydrolyze the acetoxymethyl ester groups, converting this compound into its fluorescent form, BCECF .

Common Reagents and Conditions

Hydrolysis: Intracellular esterases are the primary reagents that catalyze the hydrolysis of this compound. .

Major Products Formed

Applications De Recherche Scientifique

BCECF-acetoxymethyl is extensively used in various scientific research fields due to its unique properties:

Chemistry: Used as a pH indicator in various chemical assays and experiments.

Biology: Widely employed in cell biology to measure intracellular pH changes, study cell viability, and monitor cellular processes.

Medicine: Utilized in medical research to investigate cellular responses to different treatments and conditions.

Industry: Applied in the development of diagnostic tools and assays for monitoring cellular health and function

Mécanisme D'action

BCECF-acetoxymethyl exerts its effects through a mechanism involving hydrolysis by intracellular esterases. Once inside the cell, the acetoxymethyl ester groups are cleaved, releasing the fluorescent BCECF. This fluorescent form can then be excited at specific wavelengths to emit fluorescence, which is used to measure intracellular pH. The molecular targets are primarily the intracellular esterases that catalyze the hydrolysis reaction .

Comparaison Avec Des Composés Similaires

BCECF-acetoxymethyl is unique due to its dual-excitation ratiometric properties and suitability for measuring pH changes around the physiological range. Similar compounds include:

Fluorescein diacetate: Another cell-permeant dye that is hydrolyzed by intracellular esterases to produce fluorescent fluorescein.

Carboxyfluorescein diacetate: Similar to this compound but with different excitation and emission properties.

SNARF-1: A pH indicator with different spectral properties and pKa value

This compound stands out due to its optimal pKa value and dual-excitation ratiometric measurement capabilities, making it highly effective for intracellular pH measurements .

Activité Biologique

BCECF-acetoxymethyl (BCECF-AM) is a widely utilized fluorescent probe, particularly known for its role in measuring intracellular pH (pH_i) across various biological systems. This article explores the biological activity of BCECF-AM, highlighting its mechanisms, applications, and relevant research findings.

BCECF-AM is an acetoxymethyl ester derivative of BCECF, which enhances its membrane permeability, allowing for non-invasive loading into cells. Upon entering the cell, intracellular esterases cleave the acetoxymethyl groups, converting it into the fluorescent form of BCECF. This transformation enables the compound to retain within the cell, making it suitable for various fluorescence-based assays .

Key Properties:

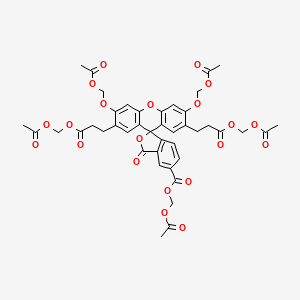

- Molecular Formula: C42H40O21

- Fluorescence Characteristics: BCECF exhibits pH-dependent fluorescence, where its emission intensity varies with changes in pH. This property is crucial for accurately measuring pH_i in living cells .

Applications in Biological Research

BCECF-AM has been employed in numerous studies to investigate cellular functions and dynamics, particularly regarding pH regulation. Below are some notable applications:

- Intracellular pH Measurement:

- High-Throughput Screening:

- Cell Viability and Cytotoxicity Assays:

Case Study 1: V-ATPase Inhibition

A study conducted on yeast cells demonstrated that BCECF-AM could effectively monitor changes in vacuolar pH due to V-ATPase inhibition. The fluorescence intensity was significantly higher in V-ATPase-deficient mutants compared to wild-type cells, indicating a more alkaline environment due to impaired proton transport .

| Cell Type | Fluorescence Intensity | Vacuolar pH Change |

|---|---|---|

| Wild-Type | Baseline | Lower |

| V-ATPase Mutant | Increased | Higher |

Case Study 2: pH Measurement in Rabbit Cortical Collecting Tubules

In another study using BCECF-AM, researchers found that apical incubation led to intense uptake in intercalated cells, revealing specific differences in pH_i between cell populations. The minority intercalated cells exhibited a pH_i of 7.34 ± 0.06 compared to 7.41 ± 0.05 in majority cells .

Limitations and Considerations

While BCECF-AM is a powerful tool for studying intracellular dynamics, certain limitations must be acknowledged:

- Phototoxicity: Prolonged excitation can lead to photobleaching and alterations in apparent pH_i readings due to changes in fluorescence sensitivity .

- Cell Type Variability: The efficiency of loading BCECF-AM can vary significantly among different cell types; for example, yeast cells often show poor uptake due to insufficient hydrolysis by intracellular esterases .

Propriétés

IUPAC Name |

acetyloxymethyl 3',6'-bis(acetyloxymethoxy)-2',7'-bis[3-(acetyloxymethoxy)-3-oxopropyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H40O21/c1-22(43)52-17-57-34-15-36-32(13-27(34)7-10-38(48)59-19-54-24(3)45)42(31-9-6-29(12-30(31)41(51)63-42)40(50)61-21-56-26(5)47)33-14-28(8-11-39(49)60-20-55-25(4)46)35(16-37(33)62-36)58-18-53-23(2)44/h6,9,12-16H,7-8,10-11,17-21H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTECHUXHORNEGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOC1=CC2=C(C=C1CCC(=O)OCOC(=O)C)C3(C4=C(C=C(C=C4)C(=O)OCOC(=O)C)C(=O)O3)C5=C(O2)C=C(C(=C5)CCC(=O)OCOC(=O)C)OCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H40O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90922429 | |

| Record name | (Acetyloxy)methyl 3',6'-bis[(acetyloxy)methoxy]-2',7'-bis{3-[(acetyloxy)methoxy]-3-oxopropyl}-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90922429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

880.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117464-70-7 | |

| Record name | (Acetyloxy)methyl 3',6'-bis[(acetyloxy)methoxy]-2',7'-bis{3-[(acetyloxy)methoxy]-3-oxopropyl}-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90922429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2',7'-dipropanoic acid, 3',6'-bis(acetyloxy)-5(or 6)-[[(acetyloxy)methoxy]carbonyl]-3-oxo-, 2',7'-bis[(acetyloxy)methyl] ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does 2',7'-bis-(2-carboxyethyl)-5(6)-carboxyfluorescein acetoxymethyl ester (BCECF-acetoxymethyl) enter cells and what is its primary use in cellular studies?

A: this compound enters cells through passive diffusion due to its acetoxymethyl (AM) ester group, which makes the molecule more lipophilic. [, ] Once inside the cell, cellular esterases cleave the AM groups, trapping the membrane-impermeant 2',7'-bis-(2-carboxyethyl)-5(6)-carboxyfluorescein (BCECF) within the cytosol. [, , ] Due to its pH sensitivity, BCECF is widely used as a fluorescent indicator for measuring intracellular pH (pHi). [, , ]

Q2: Can you elaborate on the specific properties of BCECF that make it suitable for measuring pHi?

A: BCECF exhibits a pH-dependent change in its fluorescence intensity ratio when excited at two different wavelengths. [, , ] Researchers typically excite BCECF-loaded cells at approximately 440 nm and 490 nm and measure the emitted fluorescence at wavelengths above 520 nm. [, ] By calculating the ratio of fluorescence intensities at these excitation wavelengths, changes in pHi can be accurately determined. [, ] This ratiometric measurement helps to minimize variations arising from dye concentration, cell thickness, and photobleaching.

Q3: The research mentions that procaine induces a pH rise in acidic cell organelles in stallion spermatozoa, measured using Lysosensor Green DND-189. [] How does the use of this compound complement these findings?

A: While Lysosensor Green DND-189 specifically targets acidic organelles like lysosomes, this compound primarily accumulates in the cytosol after cleavage of the AM groups. [] Therefore, the combined use of these two fluorescent probes provides a more comprehensive understanding of procaine's effects on pH regulation within different cellular compartments. By comparing the pH changes observed with both dyes, researchers can gain insights into potential pH gradients and transport mechanisms between the cytosol and acidic organelles in response to procaine treatment.

Q4: The provided research focuses on the use of this compound in specific cell types. Are there limitations to its application in other biological systems?

A: While this compound has proven to be a valuable tool for measuring pHi in various cell types, certain limitations should be considered. First, BCECF is primarily localized to the cytosol, limiting its use for studying pH changes within specific organelles. [] Second, potential dye leakage and compartmentalization issues need to be carefully addressed during experimental design and data interpretation. Finally, the sensitivity of BCECF fluorescence to factors like temperature, ionic strength, and the presence of interfering molecules should be accounted for to ensure accurate pHi measurements.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.